Pentane, 1-(ethylthio)-
Description
Pentane, 1-(ethylthio)- (CAS 26158-99-6) is a thioether compound with the molecular formula C₇H₁₆S and a molecular weight of 134.25 g/mol. It features an ethylthio group (-S-CH₂CH₃) attached to the terminal carbon of a pentane chain. Thioethers like this are characterized by their sulfur atom bridging two alkyl groups, which influences their physicochemical properties, including solubility, volatility, and reactivity.
Key physical properties derived from vapor pressure calculations at varying temperatures include:
| Temperature (K) | Vapor Pressure (kPa) |
|---|---|
| 368.42 | 11.19 |
| 382.18 | 20.12 |
| 395.94 | 34.47 |
| 409.70 | 56.59 |
| 423.46 | 89.44 |
| 437.22 | 136.67 |
| 450.98 | 202.66 |
These values indicate moderate volatility, increasing significantly with temperature .
Properties
CAS No. |
26158-99-6 |
|---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.27 g/mol |
IUPAC Name |
1-ethylsulfanylpentane |
InChI |
InChI=1S/C7H16S/c1-3-5-6-7-8-4-2/h3-7H2,1-2H3 |
InChI Key |
SOGIWVXLDPPMMF-UHFFFAOYSA-N |
SMILES |
CCCCCSCC |
Canonical SMILES |
CCCCCSCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioethers with varying alkyl chain lengths or substitution patterns provide insights into structure-property relationships. Below is a comparative analysis:
Alkylthio-Pentanes
Notes:
- logP (Octanol-Water Partition Coefficient): A higher logP indicates greater hydrophobicity. The ethylthio group in 1-(ethylthio)pentane increases logP compared to its methylthio counterpart, aligning with trends in alkyl chain elongation .
- Vapor Pressure : The methylthio analog (C₆H₁₄S) exhibits higher volatility due to its lower molecular weight, whereas 1-(ethylthio)pentane’s vapor pressure is reduced by ~30% at comparable temperatures .
Functionalized Thioethers
- 1,5-Bis(2-chloroethylthio)pentane (CAS 142868-94-8): A bifunctional thioether with chloroethyl groups. Its higher molecular weight (C₉H₁₈Cl₂S₂; 253.27 g/mol) and electronegative chlorine atoms enhance reactivity, making it a candidate for chemical warfare agent synthesis or specialized organic reactions .
- Perfluorinated analogs (e.g., 1-(perfluorobutyl)pentane): Fluorination drastically alters properties, increasing thermal stability and reducing solubility in polar solvents. These are used in niche applications like dielectric barrier discharge ionization .
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